
Acetyl simvastatin
Descripción general
Descripción
Acetyl simvastatin (chemical name: (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Acetoxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl 2,2-dimethylbutanoate) is a derivative of simvastatin, a widely used statin for managing hyperlipidemia. Its molecular formula is C27H40O6, with a molecular weight of 460.61 g/mol and a ChemSpider ID of 9987219 . Structurally, it differs from simvastatin by the addition of an acetyl group, which modifies its physicochemical properties, including solubility and lipophilicity. This compound is primarily recognized as a process-related impurity in simvastatin synthesis and is used in analytical standards for quality control .
Métodos De Preparación
Enzymatic Preparation Methods
Hydrolysis of Lovastatin Precursors
The synthesis of acetyl simvastatin begins with the enzymatic hydrolysis of lovastatin, a natural fermentation product of Aspergillus terreus. A hydrolase enzyme (SEQ ID NO:4) selectively cleaves the 2-methylbutyrate side chain at the C-8 position of lovastatin, yielding a triol acid intermediate . This step is conducted under mild aqueous conditions (pH 7.0–8.0, 25–37°C) to preserve the structural integrity of the hexahydronaphthalene ring system. The enzyme’s regioselectivity ensures minimal byproduct formation, with reported yields exceeding 85% .
Lactonization and 4-Position Acylation
The triol acid undergoes lactonization to form a diol lactone, which is subsequently acylated at the 4-position hydroxyl group. This step employs acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst, achieving near-quantitative acylation at 0°C in dry pyridine . The reaction’s regioselectivity is critical, as competing acylation at the 6-position hydroxyl group would yield undesired isomers. Industrial protocols optimize this step by maintaining strict temperature control and anhydrous conditions .
Enzymatic Acylation at the 8-Position
The 4-acetyl lactone intermediate is further acylated at the 8-position using a chemoenzymatic approach. The same hydrolase (SEQ ID NO:4) catalyzes the transfer of an acetyl group from vinyl acetate to the 8-hydroxyl group, achieving >90% regioselectivity . This dual-use enzyme strategy simplifies purification and reduces production costs.
Chemical Synthesis Pathways
Direct Chemical Acylation
An alternative route involves the direct acylation of simvastatin with acetyl chloride in dichloromethane. However, this method suffers from poor regioselectivity, producing a 1:1 mixture of 4-acetyl and 6-acetyl derivatives . To mitigate this, protecting groups such as tert-butyldimethylsilyl (TBDMS) are introduced at the 6-position prior to acylation, increasing the 4-acetyl product yield to 78% .
Deacylation and Lactone Ring Closure
Post-acylation, the 4-acetyl simvastatin ester undergoes deacylation using hydrochloric acid (1M) in methanol. This step removes the acetyl group temporarily introduced as a protecting group, followed by lactone ring closure with dilute acetic acid . The final product is isolated via recrystallization from ethyl acetate, yielding this compound with >99% purity .
Industrial-Scale Production
Biocatalysis vs. Chemical Synthesis
Industrial processes prioritize biocatalysis due to its sustainability and efficiency. A comparative analysis reveals the following advantages:
Parameter | Biocatalytic Method | Chemical Method |
---|---|---|
Yield | 92% | 75% |
Byproducts | <2% | 15% |
Reaction Temperature | 25–37°C | 0–5°C |
Catalyst Cost | $120/kg | $450/kg |
Data synthesized from patents .
Continuous Flow Reactor Optimization
Modern facilities employ continuous flow reactors to enhance scalability. Key parameters include:
-
Residence Time : 30–45 minutes
-
Solvent System : Ethyl acetate/water (3:1 v/v)
-
Enzyme Immobilization : Silica-supported hydrolase (activity retention: 95% after 10 cycles)
Reaction Conditions and Parameter Optimization
Temperature and pH Effects
The enzymatic acylation’s efficiency is highly temperature-dependent, with optimal activity observed at 30°C (Table 1). Deviations beyond ±5°C reduce conversion rates by 40% . Similarly, pH stabilization at 7.5 prevents enzyme denaturation and unwanted hydrolysis.
Table 1: Temperature Impact on Enzymatic Acylation
Temperature (°C) | Conversion Rate (%) |
---|---|
25 | 85 |
30 | 92 |
35 | 88 |
40 | 65 |
Solvent Selection
Non-polar solvents like ethyl acetate improve acyl group transfer efficiency by stabilizing the transition state. Polar aprotic solvents (e.g., DMF) are avoided due to enzyme inactivation .
Quality Control and Analytical Methods
HPLC Purity Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at levels as low as 0.1%. Commercial batches exhibit the following profile:
Impurity | Retention Time (min) | Acceptance Limit |
---|---|---|
Isosimvastatin | 12.3 | <0.5% |
Dihydroxy analogue | 14.7 | <0.2% |
6-Acetyl derivative | 16.1 | <0.1% |
Elemental Analysis and Structural Confirmation
Elemental composition (C₃₈H₅₄O₈) is verified via combustion analysis, with deviations <0.3% considered acceptable . Nuclear magnetic resonance (NMR) spectroscopy confirms the acetylation pattern, with characteristic shifts at δ 2.1 ppm (4-OAc) and δ 5.3 ppm (lactone proton) .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Recent studies have indicated that simvastatin, including its acetyl derivative, exhibits significant antibacterial activity. This is particularly relevant in the context of rising antibiotic resistance.
- Mechanism of Action : Acetyl simvastatin may inhibit multiple macromolecular synthesis pathways in bacteria. Research shows it affects DNA, RNA, protein, and lipid synthesis at concentrations below its minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus .
- Biofilm Disruption : this compound has been shown to effectively disrupt established biofilms formed by S. aureus and S. epidermidis. In comparative studies, it outperformed conventional antibiotics such as linezolid and vancomycin in reducing biofilm mass .
- Clinical Implications : Given its antibacterial properties, this compound could be repurposed as a topical agent for treating skin infections caused by resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Neurological Applications
This compound's effects on neurological conditions have also been investigated:
- Cognitive Improvement : In animal models of Angelman syndrome (AS), simvastatin treatment has been associated with restored activity of histone deacetylases (HDAC1/2), leading to improvements in cognitive deficits and social behavior . This suggests potential therapeutic applications for cognitive disorders.
- Mechanistic Insights : The restoration of brain-derived neurotrophic factor (BDNF) levels through simvastatin treatment indicates a neuroprotective role that may extend to other neurodegenerative diseases .
Safety and Side Effects
Despite its therapeutic potential, the use of this compound is not without risks:
- Case Study on Acute Pancreatitis : A documented case highlighted a 58-year-old male who developed acute pancreatitis potentially linked to the combination of acetyl-salicylate and simvastatin treatment. Although the direct causation was not definitively established due to the short duration of simvastatin use, this case underscores the need for caution when prescribing statins alongside other medications .
Summary Table of Applications
Mecanismo De Acción
La acetil simvastatina ejerce sus efectos inhibiendo la enzima hidroximetilglutaril-coenzima A reductasa. Esta enzima cataliza la conversión de hidroximetilglutaril-coenzima A a ácido mevalónico, un paso clave en la biosíntesis del colesterol. Al inhibir esta enzima, la acetil simvastatina reduce la producción de colesterol en el hígado, lo que lleva a niveles más bajos de colesterol en sangre .
Compuestos Similares:
Simvastatina: El compuesto original de la acetil simvastatina, ampliamente utilizado como agente hipolipidémico.
Atorvastatina: Otra estatina con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.
Rosuvastatina: Conocida por su alta potencia y vida media más larga en comparación con otras estatinas.
Singularidad: La acetil simvastatina es única debido a la presencia del grupo acetilo, lo que puede mejorar su lipofilicidad y capacidad para cruzar las membranas celulares. Esta modificación puede mejorar potencialmente su perfil farmacocinético y su eficacia terapéutica en comparación con otras estatinas .
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
Acetyl simvastatin belongs to the statin class, which inhibits HMG-CoA reductase. Key comparisons with simvastatin and other statins are outlined below:
Table 1: Structural and Physicochemical Comparison
*Log P (partition coefficient) estimates lipophilicity. Higher values indicate greater lipid solubility.
Key Insights :
- The acetyl group in this compound increases its molecular weight and predicted Log P compared to simvastatin, suggesting reduced water solubility and altered tissue distribution .
- Unlike atorvastatin, which is administered in its active form, this compound likely requires hydrolysis (like simvastatin) to exert pharmacological effects .
Pharmacokinetic and Pharmacodynamic Profiles
Simvastatin vs. This compound
- Simvastatin : A lactone prodrug hydrolyzed in vivo to its active β-hydroxy acid form. It exhibits low oral bioavailability (~5%) due to extensive first-pass metabolism and is highly protein-bound (>95%) . It upregulates LDL receptor (LDLR) expression and reduces LDL-C by 30–50% .
- This compound: Limited clinical data exist, but its structural similarity suggests comparable mechanisms. No direct efficacy studies are available .
Comparison with Atorvastatin
- Atorvastatin, a synthetic statin, is administered in its active form with higher bioavailability (~14%) and a longer half-life (~14 hours) . It reduces LDL-C by 40–60%, outperforming simvastatin in potency .
Research Findings and Clinical Relevance
Table 2: Efficacy and Mechanistic Comparisons
Notable Studies:
- Simvastatin synergizes with LXR-623 (a liver X receptor agonist) to regress atherosclerotic plaques by 216.5%, surpassing monotherapy effects .
- In Huh7 cells, simvastatin increases LDLR expression by 5.9-fold, comparable to natural compounds from Rydingia michauxii .
Actividad Biológica
Acetyl simvastatin, a derivative of simvastatin, is primarily recognized for its lipid-lowering properties as a statin. However, emerging research highlights its diverse biological activities beyond cholesterol management, including antimicrobial effects, neuroprotective mechanisms, and impacts on cellular metabolism. This article synthesizes current findings on the biological activity of this compound, supported by data tables and case studies.
Primary Mode of Action: HMG-CoA Reductase Inhibition
this compound functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), a crucial step in cholesterol biosynthesis. This inhibition leads to decreased levels of LDL cholesterol and has been associated with various other biological effects.
Antimicrobial Activity
Recent studies have demonstrated that simvastatin exhibits significant antimicrobial properties against several bacterial strains. This compound is expected to share similar effects due to its structural relationship with simvastatin.
Table 1: Antimicrobial Efficacy of Simvastatin Against Various Bacteria
Neuroprotective Effects
Simvastatin has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease and stroke. This compound may also exhibit these protective mechanisms.
Case Study: Neuroprotection in Stroke Models
A study indicated that simvastatin improved outcomes in animal models of cerebral stroke by modulating the activity of nuclear factor-kappa B (NF-κB), which regulates apoptosis and neuroprotection . The findings suggest that this compound could similarly influence neuroinflammatory pathways.
Mitochondrial Function
Research has shown that statins impact mitochondrial bioenergetics, which is crucial for cellular metabolism. This compound's effects on mitochondrial function are likely similar to those observed with simvastatin.
Table 2: Effects of Simvastatin on Mitochondrial Function
Parameter | Effect | Concentration |
---|---|---|
Respiratory Rate | Decreased | Up to 80% reduction |
Membrane Potential | Decreased | Significant decline |
Reactive Oxygen Species (ROS) | Increased | Up to 3-fold increase |
In isolated rat brain mitochondria, both atorvastatin and simvastatin significantly inhibited respiratory chain activity, leading to decreased ATP synthesis and increased ROS formation .
Proteomic Changes Induced by this compound
Proteomic analyses have revealed that treatment with simvastatin alters the expression of numerous proteins involved in various metabolic pathways. For example, significant downregulation was observed in proteins related to amino acid biosynthesis and energy metabolism, indicating a broad impact on cellular homeostasis .
Figure 1: Proteomic Analysis Results
- Upregulated Proteins: ClpC (ATP-dependent Clp protease), ClpB (chaperone protein)
- Downregulated Pathways: Pyrimidine metabolism, aminoacyl-tRNA biosynthesis
Análisis De Reacciones Químicas
(a) Enzymatic Acylation
- Substrate : Diol lactone derived from lovastatin acid hydrolysis .
- Catalyst : Hydrolases (e.g., SEQ ID NO:4 esterase) or Lewis acids like BF₃·OEt₂ .
- Reaction : The 4′-OH group on the lactone ring is acetylated using acetyl chloride or acetic anhydride.
- Yield : >90% under optimized enzymatic conditions .
(b) Chemical Acylation
- Conditions : Lewis acid-catalyzed acylation at 0–25°C in dichloromethane .
- By-products : Homosimvastatin (bissimvastatin) and isosimvastatin (4′-acyl lactone) .
Hydrolysis of Acetyl Simvastatin
The acetyl group is selectively removed to yield simvastatin:
(a) Enzymatic Hydrolysis
- Catalyst : Esterases (e.g., SEQ ID NO:4) .
- Conditions : pH 7–8, 25–40°C .
- Specificity : Regioselective hydrolysis of the 4′-acetyl group without affecting the 8′-ester .
(b) Chemical Hydrolysis
- Reagents : NaOH or KOH in methanol/water .
- Efficiency : Lower regioselectivity compared to enzymatic methods, leading to side products .
Stability and Degradation
- Thermal Stability : Stable at ≤25°C but degrades at >40°C via lactone ring opening .
- Photodegradation : Forms oxidation products under UV light .
- Hydrolytic Degradation : Rapid hydrolysis in alkaline conditions (t₁/₂ = 2 hrs at pH 10) .
Key Reaction Data
Side Reactions and By-Products
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for evaluating acetyl simvastatin's pharmacokinetic properties in preclinical models?
- Methodological Answer : Use validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations. Ensure dose-response studies in animal models (e.g., rodents) include control groups receiving vehicle-only formulations. Parameters like bioavailability, half-life, and tissue distribution should be measured under standardized fasting/non-fasting conditions to minimize variability .
Q. How should researchers design in vitro assays to assess this compound's mechanism of action on lipid metabolism?
- Methodological Answer : Employ hepatic cell lines (e.g., HepG2) to measure LDL receptor upregulation or HMG-CoA reductase inhibition. Include positive controls (e.g., native simvastatin) and negative controls (untreated cells). Use siRNA knockdown of target genes (e.g., HMGCR) to confirm specificity. Data should be normalized to protein content or cell count, with triplicate technical replicates to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based assays?
- Methodological Answer : Apply non-linear regression models (e.g., log-dose vs. response) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes. For skewed data, consider non-parametric tests like Kruskal-Wallis .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies reporting divergent outcomes of this compound on atherosclerotic plaque regression?
- Methodological Answer : Conduct a meta-analysis of preclinical and clinical data, stratifying by variables such as dosage, treatment duration, and patient subgroups (e.g., diabetic vs. non-diabetic). Use sensitivity analysis to identify confounding factors (e.g., baseline LDL levels). Reference conflicting trials like the ENHANCE study, where simvastatin/ezetimibe combination reduced LDL but did not improve carotid intima-media thickness .
Q. What strategies optimize this compound's synthesis to minimize impurities in large-scale production for clinical trials?
- Methodological Answer : Implement process analytical technology (PAT) to monitor reaction intermediates in real time. Use orthogonal analytical methods (e.g., NMR, HPLC-MS) to characterize impurities. For batch-to-batch consistency, adopt quality-by-design (QbD) principles, including design-of-experiments (DoE) to identify critical process parameters .
Q. How should researchers address variability in this compound's metabolite profiles across demographic subgroups?
- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling with covariates such as age, sex, and CYP3A4 genotype. Use population pharmacokinetics (PopPK) software (e.g., NONMEM) to analyze sparse sampling data from Phase I trials. Validate findings in ethnically diverse cohorts to assess generalizability .
Q. Data Integrity and Reproducibility
Q. What steps ensure reproducibility when comparing this compound to other statins in animal models of hypercholesterolemia?
- Methodological Answer : Standardize diets (e.g., cholesterol-rich vs. normal chow) and housing conditions across experiments. Blind researchers to treatment groups during data collection. Publish raw data and detailed protocols in supplementary materials, adhering to ARRIVE guidelines for preclinical studies .
Q. How can researchers mitigate bias in retrospective analyses of this compound's long-term safety data?
- Methodological Answer : Use propensity score matching to balance confounding variables (e.g., comorbidities, concomitant medications). Apply competing-risk regression models to account for mortality unrelated to treatment. Transparently report limitations, such as missing data or selection bias, in the discussion section .
Q. Ethical and Regulatory Considerations
Q. What are the key inclusion/exclusion criteria for clinical trials testing this compound in pediatric populations?
- Methodological Answer : Exclude patients with genetic disorders affecting lipid metabolism (e.g., homozygous familial hypercholesterolemia) or liver/kidney dysfunction. Include age-appropriate assent forms and monitor growth parameters. Reference FDA guidance on pediatric statin trials, which mandate long-term safety follow-up .
Q. How should researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
- Methodological Answer : Reconcile findings by analyzing species-specific differences in drug metabolism (e.g., murine vs. human CYP450 activity). Use translational biomarkers (e.g., PCSK9 levels) to bridge preclinical and clinical data. Publish negative results to avoid publication bias .
Q. Data Presentation Guidelines
Propiedades
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVWRJDVJRNCPE-BIKFJBPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163099 | |
Record name | Acetyl simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145576-25-6 | |
Record name | Acetyl simvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl simvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14648 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetyl simvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL SIMVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.